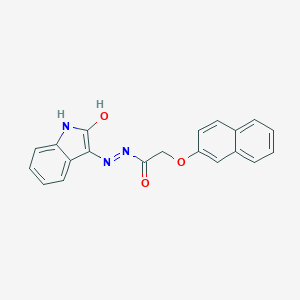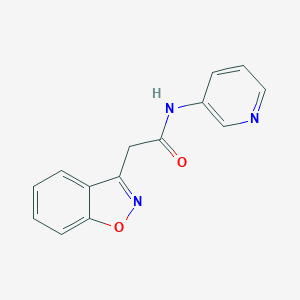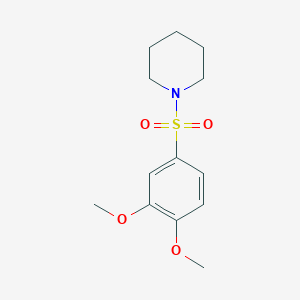![molecular formula C16H17NO5S B352330 (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 51866-90-1](/img/structure/B352330.png)
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has been shown to possess anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid are not fully understood, and further research is needed to elucidate its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response. However, (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine the optimal dosage and administration route for (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid in these applications. Another area of interest is its potential use in the treatment of cancer. Future research should focus on elucidating the mechanisms of action of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid in cancer cells and determining its efficacy in animal models. Additionally, further studies are needed to investigate the potential off-target effects of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid and to optimize its synthesis and purification methods.
Synthesemethoden
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzene sulfonyl chloride with L-phenylalanine methyl ester hydrochloride in the presence of a base. The resulting intermediate product is then subjected to further reactions to yield (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKQRNHRAQHJGB-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352272.png)


![3-[(2,5-dibromophenyl)sulfonylamino]benzoic Acid](/img/structure/B352329.png)

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)
![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

